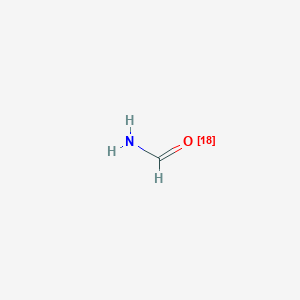
Formamide-18O
Übersicht
Beschreibung
Formamide-18O is a stable isotope-labeled compound of formamide, where the oxygen atom is replaced with the isotope oxygen-18. Formamide itself is an amide derived from formic acid and is a colorless liquid with an ammonia-like odor. It is widely used in various chemical processes and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formamide-18O can be synthesized by reacting formic acid-18O with ammonia. The reaction proceeds as follows: [ \text{HCOOH-18O} + \text{NH}_3 \rightarrow \text{HCONH}_2-18O + \text{H}_2\text{O} ]
Alternatively, this compound can be prepared by the aminolysis of ethyl formate-18O: [ \text{HCOOCH}_2\text{CH}_3-18O + \text{NH}_3 \rightarrow \text{HCONH}_2-18O + \text{CH}_3\text{CH}_2\text{OH} ]
Industrial Production Methods: The industrial production of this compound involves the carbonylation of ammonia with carbon monoxide-18O: [ \text{CO-18O} + \text{NH}_3 \rightarrow \text{HCONH}_2-18O ]
Analyse Chemischer Reaktionen
Types of Reactions: Formamide-18O undergoes various chemical reactions, including:
-
Decomposition: When heated above 100°C, this compound decomposes into carbon monoxide-18O and ammonia. [ \text{HCONH}_2-18O \rightarrow \text{CO-18O} + \text{NH}_3 ]
-
Hydrolysis: this compound can be hydrolyzed to formic acid-18O and ammonia. [ \text{HCONH}_2-18O + \text{H}_2\text{O} \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]
Common Reagents and Conditions:
-
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide to produce formic acid-18O. [ \text{HCONH}_2-18O + \text{H}_2\text{O}_2 \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]
-
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce methylamine-18O. [ \text{HCONH}_2-18O + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{NH}_2-18O + \text{H}_2 ]
Major Products:
- Carbon monoxide-18O
- Formic acid-18O
- Methylamine-18O
Wissenschaftliche Forschungsanwendungen
Formamide-18O has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of nucleic acids and proteins, particularly in stabilizing RNA and DNA during electrophoresis.
Medicine: Utilized in the development of pharmaceuticals and as a cryoprotectant in the preservation of biological tissues and organs.
Industry: Applied in the production of hydrogen cyanide and as a solvent for processing polymers.
Wirkmechanismus
Formamide-18O exerts its effects primarily through its interactions with nucleic acids and proteins. It can stabilize single strands of denatured DNA and RNA by deionizing them, which is crucial in various biochemical and molecular biology techniques. Additionally, this compound can participate in high-energy reactions, producing reactive radicals that can further react to form nucleobases like adenine, guanine, cytosine, and uracil .
Vergleich Mit ähnlichen Verbindungen
Formamide-18O can be compared with other similar compounds such as:
Dimethylformamide: A derivative of formamide with two methyl groups, commonly used as a solvent in organic synthesis.
Carbamic acid: Another amide derived from formic acid, used in the production of pesticides and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies and tracing experiments in various scientific fields.
Eigenschaften
IUPAC Name |
aminoformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[18O])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584041 | |
| Record name | (~18~O)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.041 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51284-92-5 | |
| Record name | Formamide-18O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51284-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~18~O)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide-18O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
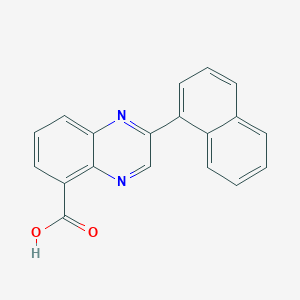
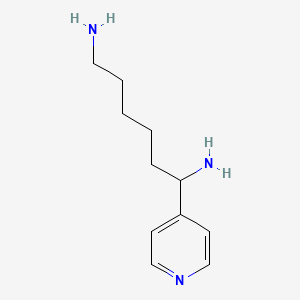
![2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B1627204.png)
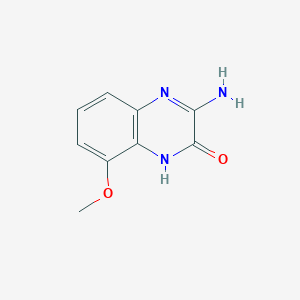
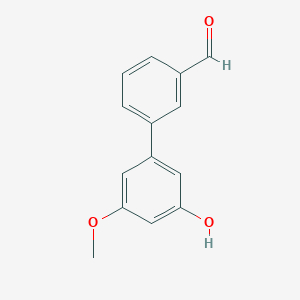



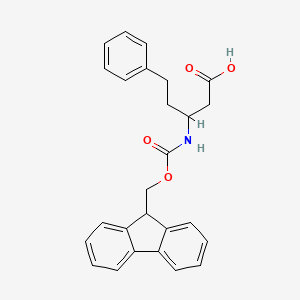
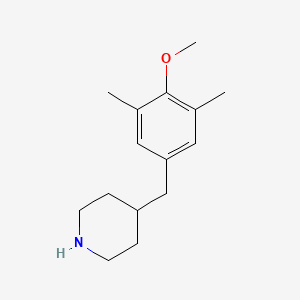
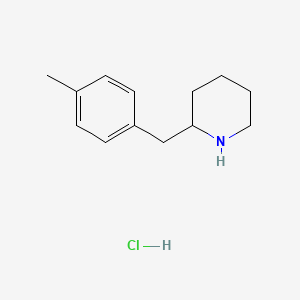
![[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627219.png)


